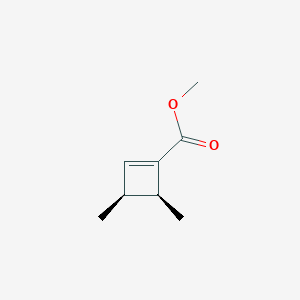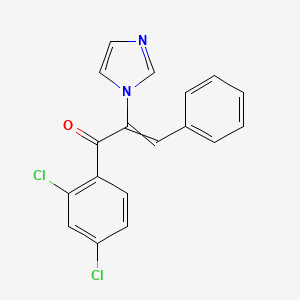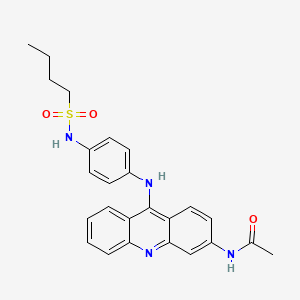![molecular formula C28H18 B13806586 6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
6-Styrylbenzo[a]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Styrylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H18 It is a derivative of benzo[a]pyrene, where a styryl group is attached to the sixth position of the benzo[a]pyrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Styrylbenzo[a]pyrene typically involves the reaction of benzo[a]pyrene with a styrene derivative under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with benzo[a]pyrene to form the styryl derivative. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
6-Styrylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzo[a]pyrene quinones, while reduction can produce dihydrobenzo[a]pyrene derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Styrylbenzo[a]pyrene involves its interaction with cellular components, leading to oxidative stress and DNA damage. The compound can form adducts with DNA, primarily at guanosine positions, which can result in mutations and potentially lead to cancer . The molecular targets include cytochrome P450 enzymes, which metabolize the compound into reactive intermediates that can bind to DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[a]pyrene: A parent compound of 6-Styrylbenzo[a]pyrene, known for its carcinogenic properties.
3-Methylcholanthrene: Another PAH with similar carcinogenic effects.
Dibenzopyrenes: Compounds with similar structures and reactivity.
Uniqueness
This compound is unique due to the presence of the styryl group, which alters its chemical reactivity and biological interactions compared to its parent compound, benzo[a]pyrene. This modification can influence its ability to form DNA adducts and its overall carcinogenic potential .
Propriétés
Formule moléculaire |
C28H18 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
6-(2-phenylethenyl)benzo[a]pyrene |
InChI |
InChI=1S/C28H18/c1-2-7-19(8-3-1)13-16-24-22-11-4-5-12-23(22)25-17-14-20-9-6-10-21-15-18-26(24)28(25)27(20)21/h1-18H |
Clé InChI |
FUSTYROFQLNAPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![barium(2+);3-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13806509.png)





![3-Amino-3-[5-(2-chlorophenyl)furan-2-yl]propanamide](/img/structure/B13806535.png)




![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)


